molecular formula C13H10ClNO3 B2880286 3-Benzoylpyridine-2-carboxylic acid hydrochloride CAS No. 106240-68-0

3-Benzoylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B2880286
CAS No.: 106240-68-0
M. Wt: 263.68
InChI Key: TWLOWKFBFWJCPF-UHFFFAOYSA-N
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Description

3-Benzoylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H10ClNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as a building block in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-benzoylpyridine with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to introduce the carboxyl group at the 2-position of the pyridine ring. The resulting carboxylic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzoylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoylpyridine-2-carboxylic acid: The non-hydrochloride form of the compound.

    2-Benzoylpyridine: A related compound with the benzoyl group at the 2-position.

    4-Benzoylpyridine: A related compound with the benzoyl group at the 4-position.

Uniqueness

3-Benzoylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

3-benzoylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLOWKFBFWJCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2,3-pyridine dicarboxylic anhydride (21.0 g) and benzene (210 ml) was added anhydrous aluminum chloride (30.0 g), which was stirred for 4 hours under reflux. The reaction mixture was cooled and poured into ice water-hydrochloric acid. Resulting crystalline precipitate was collected by filtration, which was washed with a small volume of water, then with ethyl ether to give 3-benzoyl-2-pyridine carboxylic acid hydrochloride as pale yellow crystals (23.7 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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